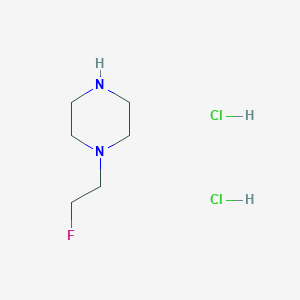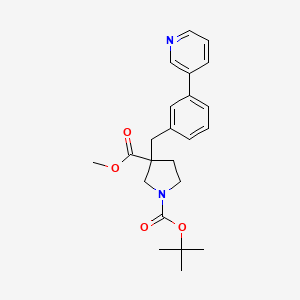
1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate
Overview
Description
1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate, or 1-TBM-3-PBP, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of pyrrolidine, a cyclic amine, and has a molecular formula of C21H25N3O4. This compound has been used in a variety of experiments due to its unique properties, including its stability, solubility, and low toxicity.
Scientific Research Applications
Metabolic Pathway Elucidation
The compound has been involved in research exploring the metabolic pathways of related chemical structures. For instance, CP-533,536, structurally related to the query compound, undergoes in vitro metabolism primarily by CYP3A4, CYP3A5, and CYP2C8 isoforms. It has been observed that the major metabolic pathways involve the oxidation of the tert-butyl moiety, among other structural transformations. This research provides insights into the metabolic fate of pharmaceutical compounds, aiding in the design and optimization of drug molecules with better pharmacokinetic profiles (Prakash et al., 2008).
Synthetic Chemistry
The compound is also central to research in synthetic chemistry. For example, a study by Rossi et al. (2007) explores the reactions of structurally related dienes with enamines, indicating the potential of the compound in synthetic pathways leading to various heterocyclic structures. This research can pave the way for the synthesis of novel compounds with potential applications in pharmaceuticals or material science (Rossi et al., 2007).
Material Science
In material science, studies have been conducted on the synthesis and characterization of compounds with structural similarities to the query compound. The research includes the analysis of crystal and molecular structure, as well as exploring thermal properties and other physical characteristics. These studies contribute to a deeper understanding of the material properties of such compounds, which could be crucial in the development of new materials with specific desired properties (Çolak et al., 2021).
Catalysis Research
Furthermore, the structural moieties of the compound have been investigated in the context of catalysis. Research in this area focuses on the development of advanced catalyst systems to improve activity and expand the range of applicable feedstocks for industrial processes. This is pivotal for creating more efficient and versatile methods in chemical manufacturing and other industrial applications (Dong et al., 2017).
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-[(3-pyridin-3-ylphenyl)methyl]pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-22(2,3)29-21(27)25-12-10-23(16-25,20(26)28-4)14-17-7-5-8-18(13-17)19-9-6-11-24-15-19/h5-9,11,13,15H,10,12,14,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCDAUQMWPPZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC2=CC(=CC=C2)C3=CN=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-methyl 3-(3-(pyridin-3-yl)benzyl)pyrrolidine-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
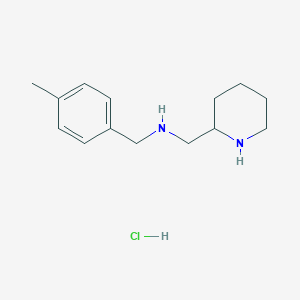
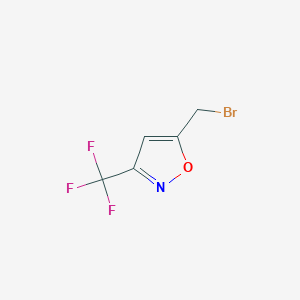
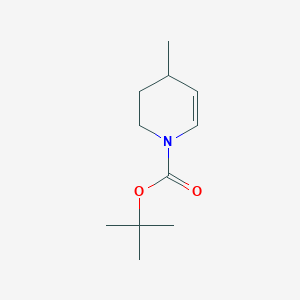
![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)
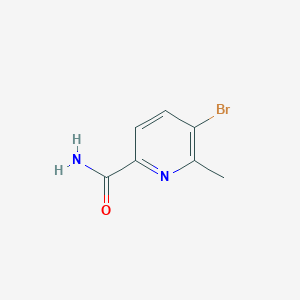
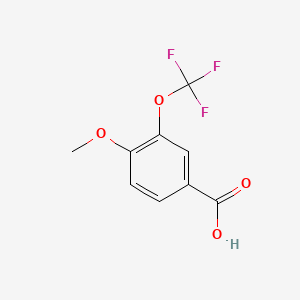
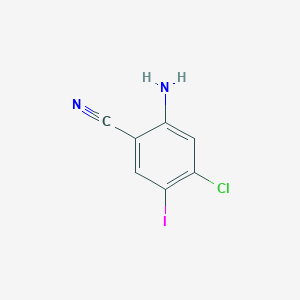
![3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1444579.png)
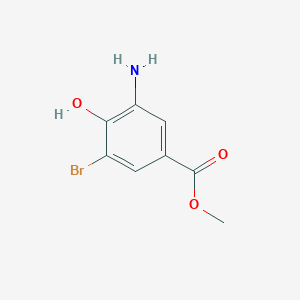
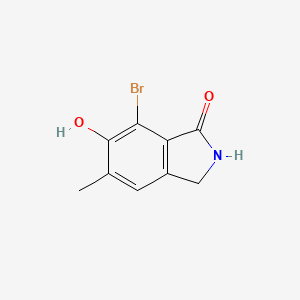
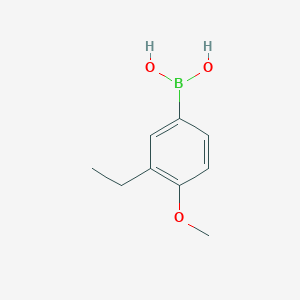
![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)
